3-(Chloromethyl)-1,2,4-oxadiazole

Medicinal Chemistry ADME Property Optimization Fragment-Based Drug Design

3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound with molecular formula C₃H₃ClN₂O and molecular weight 118.52 g/mol. It features a 1,2,4-oxadiazole ring bearing a reactive chloromethyl substituent at the 3-position, which serves as a primary site for nucleophilic substitution and facilitates the construction of diverse molecular architectures.

Molecular Formula C3H3ClN2O
Molecular Weight 118.52 g/mol
CAS No. 51791-12-9
Cat. No. B1349337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,2,4-oxadiazole
CAS51791-12-9
Molecular FormulaC3H3ClN2O
Molecular Weight118.52 g/mol
Structural Identifiers
SMILESC1=NC(=NO1)CCl
InChIInChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2
InChIKeyYSNKGJCEHOJIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9) Procurement Baseline: A Chloromethyl-Functionalized Heterocyclic Building Block for Diverse Derivative Synthesis


3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound with molecular formula C₃H₃ClN₂O and molecular weight 118.52 g/mol [1]. It features a 1,2,4-oxadiazole ring bearing a reactive chloromethyl substituent at the 3-position, which serves as a primary site for nucleophilic substitution and facilitates the construction of diverse molecular architectures [2]. This core scaffold is recognized as a bioisostere for esters and amides, offering the potential for improved metabolic stability in downstream pharmacophores .

3-(Chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9): Why Generic Chloromethyl Oxadiazole Substitution Risks Synthetic Failure


Substituting 3-(Chloromethyl)-1,2,4-oxadiazole with a seemingly similar chloromethyl oxadiazole regioisomer (e.g., 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole) or a 1,3,4-oxadiazole analog introduces distinct reactivity profiles that can derail a synthetic pathway. The 1,2,4-oxadiazole core itself exhibits higher lipophilicity (log D) compared to the 1,3,4-isomer [1], which directly impacts the solubility and purification characteristics of the intermediate. Furthermore, the specific 3-chloromethyl substitution pattern dictates the electronic environment of the ring, altering the susceptibility of the heterocycle to nucleophilic attack and the stability of the resulting derivatives compared to 5-chloromethyl variants [2]. Generic substitution without verifying these key parameters often leads to unexpected yields, side-product formation, or incompatibility with downstream coupling conditions, as detailed in the quantitative evidence below.

3-(Chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9): Head-to-Head Quantitative Differentiation vs. Analogous Oxadiazole Building Blocks


Lipophilicity (XLogP3) Comparison: 3-(Chloromethyl)-1,2,4-oxadiazole Exhibits Lower LogP than Alkylated 5-Chloromethyl and 1,3,4-Oxadiazole Analogs

The target compound demonstrates a markedly lower lipophilicity (XLogP3 = 0.6) compared to both a representative 5-chloromethyl regioisomer analog (5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, XLogP3 = 1.0) and a more substituted 3-chloromethyl analog (3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole, LogP = 1.78) [1]. This lower logP value is a critical differentiator for fragment-based lead optimization where controlling lipophilicity is paramount for avoiding off-target binding and maintaining favorable pharmacokinetic profiles [1].

Medicinal Chemistry ADME Property Optimization Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) Comparison: 3-(Chloromethyl)-1,2,4-oxadiazole Offers a Smaller Polar Surface Footprint than 1,3,4-Oxadiazole Isomers

The target compound exhibits a topological polar surface area (TPSA) of 38.9 Ų [1]. While a direct computed value for the unsubstituted 1,3,4-oxadiazole core was not located in the search, class-level knowledge establishes that 1,3,4-oxadiazole isomers generally possess higher hydrogen bonding potential and dipole moments, contributing to a larger polar surface area relative to the 1,2,4-isomer [2]. This smaller TPSA for the 1,2,4-oxadiazole scaffold is a key property for designing CNS-penetrant molecules, where a TPSA < 60-70 Ų is often desired for passive diffusion across the blood-brain barrier [1].

Medicinal Chemistry Blood-Brain Barrier Permeability Oral Bioavailability Prediction

Regioselective Reactivity: 3-Chloromethyl Group Provides a Different Nucleophilic Substitution Profile Compared to 5-Chloromethyl Oxadiazoles

The chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring displays distinct reactivity in nucleophilic substitution and subsequent transformations compared to its 5-chloromethyl regioisomer. In a one-pot CuAAC synthesis study, 3-chloromethyl-1,2,4-oxadiazole derivatives were successfully employed as electrophiles, reacting with azide to form azidomethyl intermediates that were then used in click reactions with alkynes to yield 5-([4-aryl-1H-1,2,3-triazol-1-yl]methyl)-3-(aryl)-1,2,4-oxadiazoles in good yields [1]. In contrast, the reaction of 5-chloromethyl-1,2,4-oxadiazole derivatives with KCN was shown to proceed via a unique non-reductive decyanation pathway, affording acetonitriles and alkanes, a reaction not observed or not as efficient with the 3-chloromethyl isomer [2]. This demonstrates that the position of the chloromethyl group is not merely a trivial substitution but fundamentally dictates the accessible chemical space.

Organic Synthesis Medicinal Chemistry Click Chemistry

Physical State and Handling: 3-(Chloromethyl)-1,2,4-oxadiazole is a Low-Melting Solid/Liquid Compared to Other Oxadiazole Intermediates

3-(Chloromethyl)-1,2,4-oxadiazole is reported to have a melting point of 58°C and is a liquid at 20°C . This contrasts with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, which has a predicted melting point of 22.95°C and is thus a liquid at room temperature, and other oxadiazole analogs that may be high-melting solids [1]. For laboratory and pilot-scale use, the semi-solid/low-melting nature of the target compound simplifies weighing and transfer procedures compared to solid powders, while its relatively low melting point requires mindful storage conditions (recommended under inert gas at cool temperatures) to prevent degradation .

Process Chemistry Laboratory Procurement Compound Handling

3-(Chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9): Recommended Procurement and Application Scenarios Based on Quantitative Differentiation


CNS Drug Discovery Fragment Libraries: A Pre-Validated, Low-Lipophilicity 1,2,4-Oxadiazole Core

For medicinal chemistry programs targeting central nervous system (CNS) disorders, the low lipophilicity (XLogP3 = 0.6) and favorable TPSA (38.9 Ų) of 3-(Chloromethyl)-1,2,4-oxadiazole make it an optimal fragment for library construction [1]. Compared to the more lipophilic 5-chloromethyl regioisomer (XLogP3 = 1.0) or bulkier analogs, starting from this core reduces the risk of encountering poor brain penetration or high plasma protein binding later in lead optimization, as supported by its class-level 1,2,4-oxadiazole properties [2]. Procuring this specific regioisomer ensures the fragment library is biased toward favorable CNS physicochemical space from the outset.

Regiospecific Click Chemistry Precursor for Triazole-Oxadiazole Hybrid Synthesis

Researchers planning to use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-oxadiazole hybrids should specifically source the 3-chloromethyl isomer. The quantitative evidence demonstrates that 3-(Chloromethyl)-1,2,4-oxadiazole derivatives are effective substrates for one-pot, three-component reactions with azides and alkynes to yield 5-([4-aryl-1H-1,2,3-triazol-1-yl]methyl)-3-(aryl)-1,2,4-oxadiazoles in good yields [3]. This synthetic route is not directly transferable to 5-chloromethyl oxadiazoles, which undergo a different decyanation pathway with nucleophiles like cyanide [4]. Procuring the correct regioisomer is essential for executing the intended synthetic strategy.

Synthesis of Bioisosteric Amide and Ester Replacements in Lead Optimization

The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, often conferring enhanced metabolic stability . 3-(Chloromethyl)-1,2,4-oxadiazole, specifically, provides a versatile electrophilic handle for introducing this privileged scaffold into a lead molecule via nucleophilic displacement of the chloride [3]. This allows medicinal chemists to explore a diverse array of substituents (amines, thiols, alcohols) while maintaining the favorable ADME properties of the 1,2,4-oxadiazole core, as quantified by its low lipophilicity and polar surface area relative to other azole bioisosteres [1][2].

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